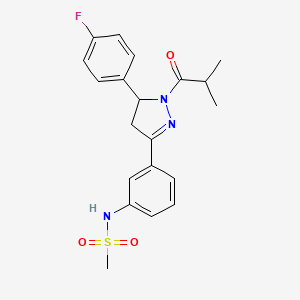
N-(3-(5-(4-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a two-step reaction. The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a central pyrazol ring (a five-membered ring with two nitrogen atoms), attached to a phenyl ring (a six-membered carbon ring) and a methanesulfonamide group. One of the carbon atoms on the pyrazol ring is likely substituted with an isobutyryl group (a four-carbon chain), and one of the carbon atoms on the phenyl ring is likely substituted with a fluorine atom .科学的研究の応用
Catalytic Asymmetric Synthesis
Research conducted by Bhosale et al. (2022) introduced a chiral phosphoric acid-catalyzed asymmetric addition process. This methodology facilitates the metal-free, efficient creation of sulfone and fluorine-incorporating molecules with contiguous quaternary stereocenters, showcasing the compound's utility in developing stereochemically complex molecular architectures relevant in medicinal chemistry and drug discovery (V. A. Bhosale, I. Císařová, M. Kamlar, & J. Veselý, 2022).
Antiproliferative Activities
Mert et al. (2014) have synthesized a series of pyrazole-sulfonamide derivatives, including the focal compound, and evaluated their antiproliferative activities against HeLa and C6 cell lines. This study highlights the compound's potential as a selective agent against rat brain tumor cells, providing a foundation for further exploration into its anticancer properties (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).
COX-2 Inhibition
Another study by Singh et al. (2004) has demonstrated the compound's effectiveness as a COX-2 inhibitor. The research shows that the methanesulfonamide group's position significantly influences COX-2 inhibitory activity, with specific placements leading to potent and selective inhibition. This finding is crucial for the development of new anti-inflammatory drugs with fewer side effects (Sunil Kumar Singh et al., 2004).
HMG-CoA Reductase Inhibition
Watanabe et al. (1997) synthesized and evaluated a series of methanesulfonamide derivatives for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. One particular compound was found to be significantly more potent than lovastatin, a commonly used cholesterol-lowering drug. This research suggests the compound's potential application in treating hypercholesterolemia and related cardiovascular diseases (M. Watanabe et al., 1997).
Insecticidal Activity
Finkelstein and Strock (1997) explored the insecticidal properties of novel pyrazole methanesulfonates, demonstrating low acute mammalian toxicity and high efficacy against target pests. This research indicates the compound's potential use in developing safer, more effective agricultural pesticides (B. L. Finkelstein & C. Strock, 1997).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorinated compounds are often used in medicinal chemistry to increase the binding affinity of the protein–ligand complex .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
特性
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-7-9-16(21)10-8-14)12-18(22-24)15-5-4-6-17(11-15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWOCXJUNJTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)
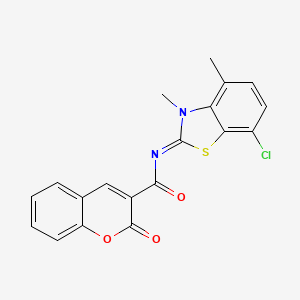
![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2852581.png)
![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)
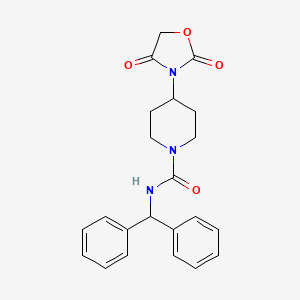
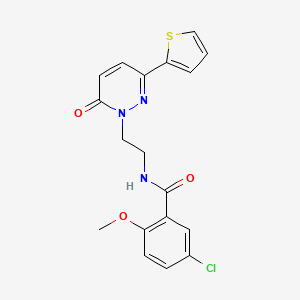
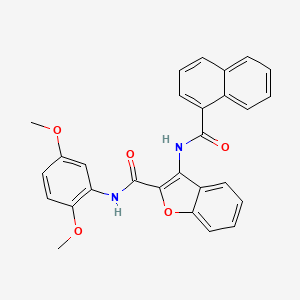
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-tert-butylpyrazole-3-carboxamide](/img/structure/B2852588.png)
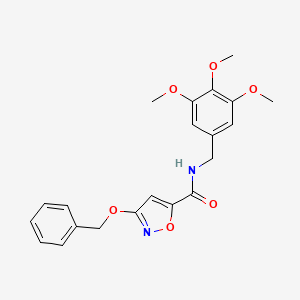
![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)

![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)
![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)
